Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis-
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Overview
Description
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- is an organic compound with the molecular formula C14H26. It is a stereoisomer of cyclohexane derivatives, characterized by the presence of a cyclohexylmethyl group and an ethyl group attached to the cyclohexane ring in a cis configuration. This compound is part of a broader class of cycloalkanes, which are known for their stability and unique conformational properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with cyclohexylmethyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of corresponding aromatic compounds or the use of high-pressure catalytic systems. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone and cyclohexanol derivatives.
Reduction: Reduction reactions typically yield more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Halogenation reactions often use halogens (Br2, Cl2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclohexanone and cyclohexanol derivatives.
Reduction: More saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and conformational analysis of cycloalkanes.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- involves its interaction with molecular targets through hydrophobic interactions. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis-
- Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, trans-
- Cyclohexane, 1-ethyl-2-methyl-, cis-
Uniqueness
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- is unique due to its specific stereochemistry and the presence of both cyclohexylmethyl and ethyl groups. This configuration imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54934-95-1 |
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Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-4-ethylcyclohexane |
InChI |
InChI=1S/C15H28/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h13-15H,2-12H2,1H3 |
InChI Key |
NKFHIHVCTLOXCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)CC2CCCCC2 |
Origin of Product |
United States |
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